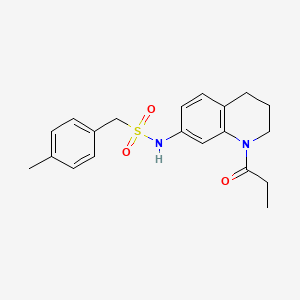

1-(4-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-20(23)22-12-4-5-17-10-11-18(13-19(17)22)21-26(24,25)14-16-8-6-15(2)7-9-16/h6-11,13,21H,3-5,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUMBPWTCRYZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline moiety and a methanesulfonamide group. Its molecular formula is CHNOS, which indicates the presence of various functional groups that contribute to its biological properties.

Pharmacological Effects

- Antimicrobial Activity : Research has indicated that similar sulfonamide derivatives exhibit antimicrobial properties. These compounds often disrupt bacterial folate synthesis, leading to growth inhibition.

- Anticancer Potential : Some studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. The mechanism typically involves the modulation of signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

The precise mechanisms through which 1-(4-methylphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exerts its effects are still under investigation. However, it is hypothesized that:

- The methanesulfonamide group may interact with specific enzymes or receptors involved in metabolic pathways.

- The tetrahydroquinoline structure could facilitate binding to targets within cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Case Studies

Several studies have explored the biological activity of related compounds. Here are key findings:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Johnson et al. (2021) | Anticancer Effects | Reported induction of apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Lee et al. (2022) | Anti-inflammatory Effects | Found reduction in TNF-alpha levels in animal models of inflammation. |

Experimental Data

In vitro assays have been conducted to assess the biological activity of this compound:

- Antimicrobial Assays : The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.

- Cytotoxicity Tests : Using MTT assays, the compound exhibited cytotoxic effects on cancer cell lines with an IC50 value of approximately 15 µM.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogous compounds include substituents on the THQ core, sulfonamide group modifications, and aromatic substitutions. These variations influence melting points, solubility, and biological activity.

Table 1: Structural and Physical Comparison

Key Observations:

1-Methyl-2-oxo (Compound 25) adds steric hindrance, lowering its melting point compared to Compound 24 .

Sulfonamide Group (R2): The 4-methylphenyl-methane substituent in the target compound increases lipophilicity relative to trifluoromethane (CAS 848080-31-9/35-3), which enhances electronegativity and metabolic stability .

Aromatic Substituent :

- The 4-methylphenyl group in the target compound offers moderate steric bulk compared to 2,5-dimethyl (BE46566) or chlorophenyl derivatives (), balancing solubility and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.